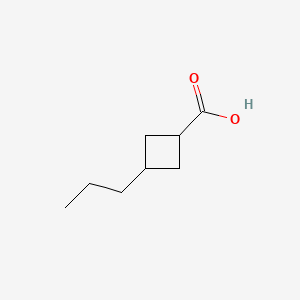

Cyclobutanecarboxylic acid, 3-propyl-

概要

説明

Cyclobutanecarboxylic acid derivatives are a class of compounds that have garnered interest due to their potential applications in various fields, including medicinal chemistry and material science. These compounds are characterized by a cyclobutane ring, a four-membered carbon ring, which imparts unique chemical and physical properties to the molecules.

Synthesis Analysis

The synthesis of cyclobutanecarboxylic acid derivatives can be achieved through various methods. For instance, the synthesis of a boronated cyclobutanecarboxylic acid derivative intended for Boron Neutron Capture Therapy (BNCT) was accomplished through monoalkylation and a subsequent 2 + 2 cycloaddition using dichloroketene, followed by reductive dechlorination and hydrolization . Another approach involved the solid-state photochemical [2 + 2] cycloaddition reaction, which yielded cyclobutane derivatives with pyridyl and carboxylic acid functionalities in a stereoselective manner . Additionally, enantiodivergent synthetic sequences were employed to prepare derivatives of 2-aminocyclobutane-1-carboxylic acid, utilizing a [2+2] photocycloaddition reaction with ethylene .

Molecular Structure Analysis

The molecular structure of cyclobutanecarboxylic acid derivatives is influenced by the cyclobutane ring. For example, the NMR structural study and DFT theoretical calculations of beta-peptides containing cyclobutane rings revealed the formation of strong intramolecular hydrogen bonds, leading to highly rigid cis-fused [4.2.0]octane structural units . In another study, the planarity of the cyclobutane ring was analyzed in the crystal structure of a dimethyl cyclobutane-1,3-dicarboxylate derivative, showing a slightly distorted square-planar arrangement .

Chemical Reactions Analysis

Cyclobutanecarboxylic acid derivatives can undergo various chemical reactions. The free radical chlorination of cyclobutanecarboxylic acid was explored to facilitate the synthesis of halogenated derivatives, which are important for the construction of theoretically significant cyclobutane derivatives . In another study, the competition between ester and formyl groups in controlling the torquoselectivity of cyclobutene electrocyclic reactions was investigated, confirming theoretical predictions .

Physical and Chemical Properties Analysis

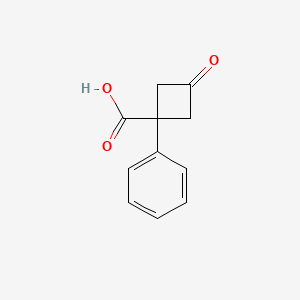

The physical and chemical properties of cyclobutanecarboxylic acid derivatives are diverse. The crystal structure analysis of a tetracarboxylate-containing metal coordination polymer revealed a three-dimensional framework, demonstrating the structural versatility of these compounds . Moreover, the synthesis of a deuterium-labeled cyclobutanecarboxylic acid derivative for use as an internal standard in mass spectrometry analyses highlighted the importance of isotopic labeling in enhancing the detection of biologically active compounds . The improved synthesis of 3-oxocyclobutanecarboxylic acid, with advantages such as easy operation and low cost, indicates the feasibility of large-scale preparation .

科学的研究の応用

Cyclobutane-Containing Alkaloids

Research on cyclobutane-containing alkaloids, which share a structural similarity with cyclobutanecarboxylic acid, 3-propyl-, has highlighted their origin from terrestrial and marine species, showcasing over 60 compounds with antimicrobial, antibacterial, antitumor, and other activities. These compounds' structures, synthesis, origins, and biological activities have been extensively reviewed, indicating their potential as a source of leads for drug discovery (Sergeiko et al., 2008).

[2 + 2]-Cycloaddition-derived Cyclobutane Natural Products

The research on [2 + 2]-cycloaddition-derived cyclobutane natural products has been covered up to the end of 2021, emphasizing their structural diversity, sources, bioactivities, and biomimetic syntheses. These compounds, due to their unique cyclobutane architectures and diverse biological effects, have attracted considerable scientific interest. The progress in this area provides inspiration for the synthesis of more cyclobutane-based compounds and further phytochemistry investigations (Yang et al., 2022).

Biotechnological Routes Based on Lactic Acid Production

Lactic acid, a key hydroxycarboxylic acid, is produced commercially by the fermentation of sugars in biomass and has various applications, including in the synthesis of biodegradable polymers. Research has explored different potentially useful chemicals that can be produced from lactic acid via chemical and biotechnological routes, suggesting a future for green chemistry that could include derivatives of cyclobutanecarboxylic acid, 3-propyl- (Gao et al., 2011).

Understanding Biocatalyst Inhibition by Carboxylic Acids

A review focused on the impact of saturated, straight-chain carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae, highlights the potential inhibitory effects of carboxylic acids, including cyclobutanecarboxylic acid derivatives, at concentrations below the desired yield and titer in biorenewable chemical production processes. This research aims to identify metabolic engineering strategies to increase microbial robustness against such inhibitors (Jarboe et al., 2013).

Safety and Hazards

将来の方向性

Cyclobutanecarboxylic acid is an intermediate in organic synthesis and is a precursor to cyclobutylamine . It has found use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials . Its derivatives, such as the cyclobutanecarboxylate esters and amides, also have numerous applications in the pharmaceutical industry .

作用機序

Target of Action

Cyclobutanecarboxylic acid, 3-propyl-, is a type of carboxylic acid featuring a cyclobutane backbone

Mode of Action

As a carboxylic acid, it can participate in typical reactions such as acid-base neutralization, esterification, and amide formation . These reactions can lead to changes in the structure and function of target molecules, potentially influencing biological processes.

Biochemical Pathways

For example, they can act as precursors to amines and other compounds .

特性

IUPAC Name |

3-propylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-2-3-6-4-7(5-6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBJCZJXGGQMTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80216223 | |

| Record name | Cyclobutanecarboxylic acid, 3-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66016-17-9 | |

| Record name | Cyclobutanecarboxylic acid, 3-propyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66016-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanecarboxylic acid, 3-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066016179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutanecarboxylic acid, 3-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

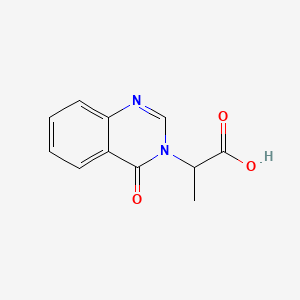

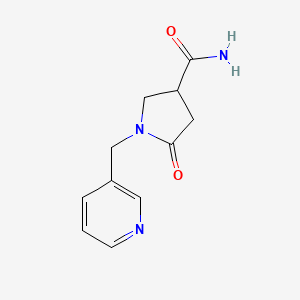

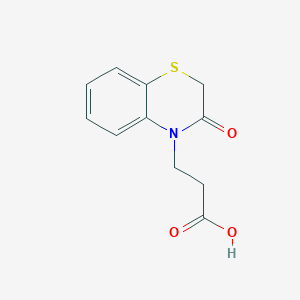

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(Oxiran-2-ylmethoxy)phenyl]ethanone](/img/structure/B3023500.png)

![2-{4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl}acetic acid](/img/structure/B3023501.png)

![5-Oxobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B3023502.png)

![2-(2-oxobenzo[cd]indol-1(2H)-yl)propanoic acid](/img/structure/B3023513.png)